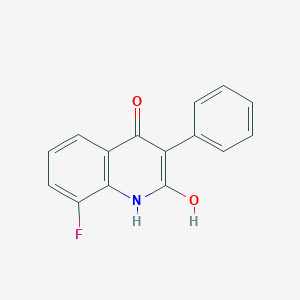

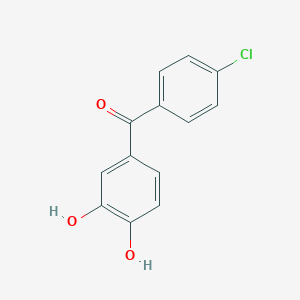

Sudan I

Übersicht

Beschreibung

It is an intensely orange-red solid used to colorize waxes, oils, petrol, solvents, and polishes . Historically, Sudan I has also been used as a food coloring agent, particularly in curry powder and chili powder. due to its classification as a category 3 carcinogenic hazard by the International Agency for Research on Cancer, its use in food has been banned in many countries .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Sudan I umfasst zwei Hauptschritte. Der erste Schritt ist die Herstellung einer Diazoniumsalzlösung, speziell Benzoldiazoniumchlorid, aus Anilin. Dies wird erreicht, indem Anilin mit Natriumnitrit in Gegenwart von Salzsäure umgesetzt wird. Der zweite Schritt beinhaltet die Kupplung des Diazoniumsalzes mit 2-Naphthol, um den Azofarbstoff zu erzeugen .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet eine sorgfältige Kontrolle der Temperatur, des pH-Werts und der Reaktionszeit, um die gewünschte Produktqualität zu erreichen .

Analyse Chemischer Reaktionen

Reaktionstypen: Sudan I unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann zu verschiedenen Produkten oxidiert werden, je nach dem verwendeten Oxidationsmittel.

Reduktion: Die Reduktion von this compound führt typischerweise zur Spaltung der Azobindung, was zur Bildung von Anilin und 2-Naphthol führt.

Substitution: this compound kann elektrophile Substitutionsreaktionen eingehen, insbesondere an den aromatischen Ringen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumdithionit und Zinkstaub unter sauren Bedingungen werden häufig verwendet.

Substitution: Elektrophile Substitutionsreaktionen erfordern oft Katalysatoren wie Aluminiumchlorid oder Eisen(III)-chlorid.

Hauptprodukte, die gebildet werden:

Oxidation: Die Produkte variieren je nach Oxidationsmittel, können aber Chinone und andere oxidierte Derivate umfassen.

Reduktion: Hauptprodukte sind Anilin und 2-Naphthol.

Substitution: Die Produkte hängen vom Substituenten ab, der während der Reaktion eingeführt wird.

Wissenschaftliche Forschungsanwendungen

Sudan I hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Reagenz in verschiedenen chemischen Reaktionen und als Standard für analytische Methoden verwendet.

Biologie: Wird in Färbetechniken für biologische Proben eingesetzt.

Medizin: Untersucht auf seine potenziellen Auswirkungen auf biologische Systeme, obwohl seine krebserregenden Eigenschaften seine Verwendung einschränken.

Industrie: Wird bei der Herstellung von farbigem Rauch, Kunststoffen und Textilien eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit biologischen Molekülen. Es kann metabolisch aktiviert werden, um reaktive Zwischenprodukte zu bilden, die an DNA und Proteine binden können, was zu mutagenen und kanzerogenen Wirkungen führt. Die primären molekularen Ziele sind Enzyme, die an Stoffwechselwegen beteiligt sind, und DNA .

Wirkmechanismus

The mechanism of action of Sudan I involves its interaction with biological molecules. It can undergo metabolic activation to form reactive intermediates that can bind to DNA and proteins, leading to mutagenic and carcinogenic effects. The primary molecular targets include enzymes involved in metabolic pathways and DNA .

Vergleich Mit ähnlichen Verbindungen

Sudan I ist Teil einer Gruppe von Azofarbstoffen, zu denen Sudan II, Sudan III und Sudan IV gehören. Diese Verbindungen haben ähnliche Strukturen, unterscheiden sich aber in ihren spezifischen Substituenten und Eigenschaften . Beispielsweise:

Sudan II: Hat eine ähnliche Struktur, aber mit verschiedenen Substituenten an den aromatischen Ringen.

Sudan III: Wird für ähnliche Anwendungen verwendet, hat aber einen niedrigeren Schmelzpunkt.

Sudan IV: Wird in ähnlichen industriellen Anwendungen verwendet, hat aber unterschiedliche optische Eigenschaften.

Einzigartigkeit von this compound: this compound ist aufgrund seiner spezifischen Struktur einzigartig, die ihm besondere Farbeigenschaften und Reaktivität verleiht. Seine historische Verwendung als Lebensmittelfarbstoff und seine Einstufung als Karzinogen unterscheiden es ebenfalls von anderen ähnlichen Verbindungen .

Eigenschaften

IUPAC Name |

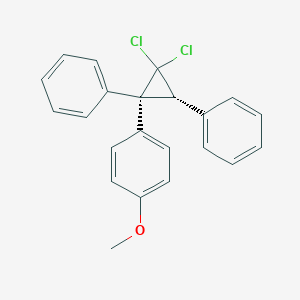

1-phenyldiazenylnaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O/c19-15-11-10-12-6-4-5-9-14(12)16(15)18-17-13-7-2-1-3-8-13/h1-11,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRQIXHXHHPWVIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O | |

| Record name | C.I. SOLVENT YELLOW 14 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16119 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021135, DTXSID50873448, DTXSID90873447 | |

| Record name | C.I. Solvent Yellow 14 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(Z)-Phenyldiazenyl]naphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(1E)-2-Phenyldiazenyl]-2-naphthalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

C.i. solvent yellow 14 appears as dark reddish-yellow leaflets or orange powder. Slight odor. (NTP, 1992), Brick-red solid; [HSDB] | |

| Record name | C.I. SOLVENT YELLOW 14 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16119 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sudan I | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4113 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

greater than 212 °F at 760 mmHg (sublimes) (NTP, 1992) | |

| Record name | C.I. SOLVENT YELLOW 14 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16119 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992), SOL IN ETHANOL, ACETONE, ETHER & BENZENE; INSOL IN WATER, SOL IN PETROLEUM ETHER, CARBON DISULFIDE, CONCN HYDROCHLORIC ACID | |

| Record name | C.I. SOLVENT YELLOW 14 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16119 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. SOLVENT YELLOW 14 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4132 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.18 (NTP, 1992) - Less dense than water; will float | |

| Record name | C.I. SOLVENT YELLOW 14 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16119 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.00000007 [mmHg] | |

| Record name | Sudan I | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4113 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

Sudan I activated by pre-incubation with microsomal enzymes of rat livers covalently binds to DNA from calf thymus. Benzenediazonium ion formed from Sudan I by activation with microsomal enzymes is the principal active metabolite, which binds to DNA. Enzymatic hydrolysis of modified 14(C)-labelled DNA, followed by separation of deoxynucleosides on a Sephadex G-10 column revealed that deoxyguanosine is the principal target for the binding of activated Sudan I. | |

| Record name | C.I. SOLVENT YELLOW 14 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4132 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

BRICK-RED CRYSTALS (LEAFLETS FROM ETHANOL) | |

CAS No. |

842-07-9, 71351-99-0, 40339-35-3 | |

| Record name | C.I. SOLVENT YELLOW 14 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16119 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-(Phenylazo)-2-naphthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=842-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Solvent Yellow 14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000842079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sudan I | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sudan I | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11227 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenol, 1-(2-phenyldiazenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Solvent Yellow 14 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(Z)-Phenyldiazenyl]naphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(1E)-2-Phenyldiazenyl]-2-naphthalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylazo-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.517 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOLVENT YELLOW 14 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48I7IBB68J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | C.I. SOLVENT YELLOW 14 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4132 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

268 to 271 °F (NTP, 1992), 134 °C | |

| Record name | C.I. SOLVENT YELLOW 14 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16119 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. SOLVENT YELLOW 14 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4132 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Sudan I interact with biological systems at the molecular level?

A1: [] this compound exerts its carcinogenic effects primarily through metabolic activation. Enzymes like cytochrome P450 (CYP1A1, in particular) and peroxidases oxidize this compound. [, ] This oxidation process generates reactive intermediates, including the benzenediazonium cation and this compound radicals. [, , ] These reactive species can then form covalent bonds with DNA, primarily at the 8-position of guanine, creating adducts like 8-(phenylazo)guanine. [] These DNA adducts disrupt normal cellular processes and contribute to the development of cancer. [, ]

Q2: Does this compound affect gene expression?

A2: Yes. Research shows that this compound can act as an inducer of CYP1A1, the enzyme primarily responsible for its own metabolic activation. [, , ] This induction leads to increased levels of CYP1A1, amplifying the formation of reactive metabolites and potentially increasing the risk of cancer. [, ] Additionally, this compound exposure also induces the expression of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme involved in detoxification pathways. []

Q3: What is the molecular formula and weight of this compound?

A3: this compound, also known as 1-phenylazo-2-hydroxynaphthalene, has the molecular formula C16H12N2O and a molecular weight of 248.28 g/mol. []

Q4: What spectroscopic techniques are useful for characterizing this compound?

A4: Various spectroscopic methods can identify and characterize this compound. Ultraviolet-visible (UV-Vis) spectroscopy reveals characteristic absorption peaks, which can shift depending on the solvent polarity. [, ] Infrared (IR) spectroscopy helps identify functional groups within the molecule. [] Mass spectrometry (MS) coupled with techniques like HPLC allows for the separation, identification, and quantification of this compound and its metabolites. [, , , , ] Raman spectroscopy, particularly when enhanced (SERS), offers a sensitive and non-destructive way to detect even trace amounts of this compound. [, ]

Q5: How does the solubility of this compound influence its detection in food products?

A5: this compound exhibits poor solubility in water but readily dissolves in organic solvents. [] This solubility characteristic necessitates specific extraction procedures when analyzing food samples. [, , , ]

Q6: Is this compound stable during food processing?

A6: Research on paprika indicates that this compound persists through various processing steps. Deseeding and crushing paprika retained around 70% of the this compound, and subsequent processes like granulation and extraction didn't significantly alter the transfer rate. [] This persistence underscores the importance of controlling this compound contamination throughout the food supply chain.

Q7: Does this compound have any catalytic applications?

A7: Based on the provided research, this compound has no reported catalytic properties or applications. Its primary use has been as a dye, but due to its carcinogenic properties, its use in applications like food coloring is banned in many countries. []

Q8: How have computational methods contributed to understanding this compound interactions?

A8: Molecular modeling techniques, like those employed in AutoDock, have been used to study the interactions of this compound with antibodies. [] These simulations help visualize the binding mechanism, calculate binding energies, and explore the specificity of antibody recognition. [] Such insights contribute to developing sensitive and selective detection methods for this compound.

Q9: How does the structure of this compound relate to its toxicity?

A9: The azo (–N=N–) group in this compound's structure plays a crucial role in its metabolic activation and subsequent toxicity. [, , ] Enzymes like CYP1A1 can metabolize the azo group, leading to the formation of the reactive benzenediazonium ion, which can cause DNA damage. [, ]

Q10: Do structural modifications of this compound affect its biological activity?

A10: Yes, even slight alterations in the structure of this compound can significantly impact its properties. Research on related dyes like Sudan III and Sudan IV revealed a relationship between molecular size and CYP1A1 induction potential. [] Additionally, the presence of impurities, such as a specific isomer of Sudan III found in commercial Sudan III, can dramatically alter its allergenic properties. [, ]

Q11: Are there specific formulation strategies to improve the stability or bioavailability of this compound?

A11: The provided research focuses on detecting and analyzing this compound, not on enhancing its stability or bioavailability. [, , , , ] Given its classification as a carcinogen and its banned use in food and cosmetics in many countries, research on enhancing its stability or bioavailability is limited. []

Q12: What are the regulatory implications of this compound contamination in food?

A12: this compound is classified as a Category 3 carcinogen by the IARC and is banned as a food colorant in many regions, including the European Union. [, ] Strict regulations and monitoring programs are in place to prevent its presence in the food supply. []

Q13: What are the health concerns associated with this compound exposure?

A13: this compound has been identified as a potential carcinogen, primarily affecting the liver and urinary bladder in rodents. [, , , ] Studies show that it can cause DNA damage, which is a crucial step in the development of cancer. [, , ] Although human carcinogenicity data are limited, its effects in animal models raise significant concerns regarding human health. [, ]

Q14: What analytical techniques are commonly used to detect this compound in food products?

A14: Several methods are employed for detecting this compound, each with its own advantages and limitations. High-Performance Liquid Chromatography (HPLC) coupled with UV detection or Mass Spectrometry (MS) offers sensitive and reliable quantification of this compound in various food matrices. [, , , , , ] Thin Layer Chromatography (TLC) provides a simpler and faster alternative for qualitative screening. [] Immunochemical techniques, like enzyme-linked immunosorbent assay (ELISA) and dot immunogold filtration assay, utilize specific antibodies for sensitive and rapid detection. [, ] Surface-Enhanced Raman Spectroscopy (SERS) leverages the unique vibrational fingerprint of molecules for highly sensitive and selective detection, even at trace levels. [, ]

Q15: How are immunoassays used to detect this compound?

A15: Immunoassays exploit the specificity of antibodies to capture and detect this compound. ELISA methods, including direct and indirect competitive formats, have been developed and validated for this compound analysis in food samples. [, ] These assays offer high sensitivity, specificity, and relatively short analysis times, making them suitable for routine screening and monitoring. [, ]

Q16: How can complex food matrices be prepared for this compound analysis?

A16: this compound's lipophilic nature necessitates effective extraction from food samples. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE) using solvents like acetonitrile, ethyl acetate, or specific cartridges. [, , , , ] These methods aim to isolate this compound from interfering matrix components, improving the accuracy and reliability of subsequent analyses.

Q17: How sensitive are the current analytical methods for this compound detection?

A17: Analytical techniques for detecting this compound have progressed significantly, achieving very low detection limits. For example, HPLC-MS/MS methods have demonstrated detection limits in the parts-per-billion range (µg/kg or ng/g). [, , ] SERS, with its signal enhancement capabilities, can reach even lower detection limits, enabling the detection of trace amounts of this compound. [, ]

Q18: What is known about the environmental fate and impact of this compound?

A18: While the research provided primarily focuses on analytical methods and toxicological aspects of this compound, understanding its environmental fate and impact is crucial. As an azo dye, this compound could potentially pose risks to aquatic ecosystems and potentially accumulate in the food chain. [] Further research is needed to assess its persistence, degradation pathways, and potential for bioaccumulation in the environment.

Q19: What research tools and resources are essential for studying this compound?

A19: Effective research on this compound requires access to various tools and resources:

Q20: What are the cross-disciplinary aspects of this compound research?

A21: this compound research spans multiple disciplines, highlighting the interconnected nature of scientific inquiry. Analytical chemists play a crucial role in developing and validating sensitive and reliable methods for detecting and quantifying this compound in various matrices. [, , , ] Toxicologists investigate the mechanisms of this compound toxicity, utilizing cell culture models, animal studies, and molecular biology techniques to understand its impact on living organisms. [, , , ] Food scientists and regulatory agencies focus on monitoring and controlling this compound contamination in the food supply to protect public health. [, ] This collaborative approach is essential to addressing the challenges posed by food contaminants like this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-hydroxy-5-methoxy-3-[(2,5,5-trimethyl-1,2,3,4,4a,6,7,8-octahydrocyclopropa[j]naphthalen-1a-yl)methyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B140475.png)